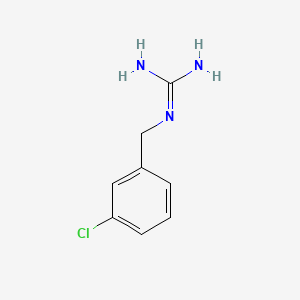

(m-Chlorobenzyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZPMXGXQZNUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970515 | |

| Record name | N-[(3-Chlorophenyl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55172-24-2 | |

| Record name | Guanidine, (m-chlorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055172242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3-Chlorophenyl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of M Chlorobenzyl Guanidine

Established Synthetic Routes for (m-Chlorobenzyl)guanidine

The most common and well-established method for synthesizing this compound is the reaction of m-chlorobenzylamine with a suitable guanylating agent. These agents are electrophilic species that readily react with the nucleophilic amine to form the guanidine (B92328) moiety.

Reaction Mechanisms and Conditions for Primary Synthesis

A prevalent synthetic route involves the use of S-methylisothiourea derivatives, often protected with tert-butoxycarbonyl (Boc) groups to control reactivity and facilitate purification. The reaction between m-chlorobenzylamine and a di-Boc-protected S-methylisothiourea is a typical example. The mechanism proceeds through the nucleophilic attack of the primary amine of m-chlorobenzylamine on the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of methanethiol, leading to the formation of the protected this compound. The Boc protecting groups can then be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), to yield the final product as a salt. mdpi.com

Another established method utilizes pyrazole-based carboxamidines, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, as the guanylating agent. This reagent reacts with m-chlorobenzylamine, transferring the di-Boc-protected guanidinyl group to the amine. The reaction is typically carried out in a suitable organic solvent like chloroform. lookchem.com

The reaction conditions for these primary syntheses can be summarized in the following table:

| Guanylating Agent | Precursor | Solvent | Key Reagents/Conditions | Product Form |

| Di-Boc-S-methylisothiourea | m-Chlorobenzylamine | Dichloromethane (DCM) | 1. Guanylation 2. Deprotection with Trifluoroacetic Acid (TFA) | Guanidinium (B1211019) salt |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | m-Chlorobenzylamine | Chloroform | Room temperature | Protected guanidine |

Purity Assessment and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical steps to ensure the final product's quality. Due to the basic nature of the guanidine group, the product is often isolated and handled as a salt, which improves its stability and crystallinity.

Common techniques for purification include:

Chromatography: Column chromatography is frequently employed to separate the desired product from unreacted starting materials and byproducts. For Boc-protected intermediates, normal-phase silica (B1680970) gel chromatography is effective. mdpi.com For the final, more polar guanidinium salt, reversed-phase chromatography may be necessary.

Recrystallization: This technique is used to obtain highly pure crystalline products. The choice of solvent is crucial and is determined by the solubility of the guanidinium salt.

Extraction: Liquid-liquid extraction is often used during the workup process to remove impurities. For instance, after the guanylation reaction, an acidic wash can remove unreacted basic starting materials, while the protected product remains in the organic layer.

Purity assessment is typically performed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized molecule.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Novel Approaches and Advancements in this compound Synthesis

While established methods are reliable, research continues to explore more advanced synthetic strategies that offer greater control over stereochemistry and adhere to the principles of green chemistry.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of chiral guanidines is an area of significant interest due to their potential as asymmetric catalysts and their presence in biologically active molecules. scispace.comrsc.orgresearchgate.net While specific examples of stereoselective synthesis for this compound are not extensively documented, the general principles of asymmetric synthesis of guanidines can be applied.

These strategies often involve the use of chiral auxiliaries or catalysts. A chiral amine precursor could be used, or a chiral guanylating agent could be employed to induce stereoselectivity. Chiral guanidines themselves are increasingly used as organocatalysts in various enantioselective transformations, highlighting the importance of developing methods for their asymmetric synthesis. rsc.org

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of guanidine synthesis, several green approaches are being explored:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. Some guanidine syntheses have been successfully carried out in aqueous media. nih.gov

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. Guanidine hydrochloride itself has been used as a green organocatalyst in some reactions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The assessment of the "greenness" of a synthesis can be quantified using various metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), which evaluate the amount of waste generated relative to the desired product. nih.govmdpi.com

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The primary precursor for the synthesis of this compound is m-chlorobenzylamine . This starting material can be synthesized through various routes. A common method is the reduction of m-chlorobenzonitrile . This reduction can be achieved using reducing agents like sodium borohydride in the presence of a catalyst. wikipedia.org Alternatively, m-chlorobenzylamine can be prepared from m-chlorobenzaldehyde via reductive amination.

The guanylating agents also have their own synthetic pathways. For example, S-methylisothiourea can be synthesized from thiourea and a methylating agent. google.com More complex reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine are prepared from 1H-pyrazole-1-carboxamidine and di-tert-butyl dicarbonate. orgsyn.org

During the synthesis of this compound, several key intermediate compounds are formed. When using protected guanylating agents, a di-Boc-protected this compound is a crucial intermediate. This protected form is less basic and more soluble in organic solvents, facilitating its purification by chromatography. The final deprotection step then yields the desired product.

A summary of the key precursors and intermediates is provided below:

| Compound Type | Specific Compound | Role in Synthesis |

| Primary Precursor | m-Chlorobenzylamine | Provides the benzylamine (B48309) backbone |

| Precursor to Primary Precursor | m-Chlorobenzonitrile | Starting material for m-chlorobenzylamine |

| Precursor to Primary Precursor | m-Chlorobenzaldehyde | Starting material for m-chlorobenzylamine |

| Guanylating Agent | Di-Boc-S-methylisothiourea | Source of the protected guanidyl group |

| Guanylating Agent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Source of the protected guanidyl group |

| Intermediate | Di-Boc-protected this compound | Protected form of the final product |

Chemical Modifications and Derivatization Strategies for this compound Analogs

The core structure of this compound, featuring a substituted benzyl (B1604629) ring linked to a highly basic guanidine group, offers multiple sites for chemical modification. Derivatization strategies are primarily aimed at exploring the structure-activity relationships (SAR) of its analogs, particularly in medicinal chemistry. These modifications can be broadly categorized into alterations of the benzyl ring, the guanidine moiety, or the methylene (B1212753) bridge connecting them.

The synthesis of this compound analogs involves the introduction of various functional groups to probe steric, electronic, and solubility effects. ashp.org The feasibility of these modifications depends on the chosen synthetic route and the compatibility of reagents with the guanidine functional group, which is strongly basic and nucleophilic. wikipedia.orgineosopen.org

Modifications on the Benzyl Moiety: The aromatic ring of this compound is a prime target for introducing new functional groups. Standard electrophilic aromatic substitution reactions are often challenging due to the presence of the activating, yet base-sensitive, guanidinium group. Therefore, a common and highly feasible strategy involves starting with an already substituted benzylamine or benzaldehyde. For instance, analogs with different substitution patterns or types of halogens (e.g., fluoro, bromo) on the phenyl ring can be synthesized by selecting the corresponding substituted benzylamine as the starting material for the guanylation reaction.

A versatile method for creating a library of analogs involves a multi-step synthesis beginning with substituted aminomethylphenols. nih.gov This approach allows for the introduction of functional groups via the phenolic hydroxyl group. The general synthetic pathway can be summarized as follows:

Guanylation: The primary amino group of a substituted aminomethylphenol is reacted with a guanylating agent, such as N,N′-di-Boc-S-methylisothiourea, in the presence of a base like triethylamine (Et3N). nih.govresearchgate.net This step introduces the protected guanidine group.

Functionalization: The phenolic hydroxyl group can then be alkylated or acylated. For example, benzylation of the phenol under basic conditions (e.g., using a benzyl halide and potassium carbonate) introduces a benzyloxy substituent. nih.gov This method allows for the attachment of a wide variety of substituted benzyl groups.

Deprotection: Finally, the Boc protecting groups on the guanidine moiety are removed, typically using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (CH2Cl2), to yield the final guanidinium salt. nih.govresearchgate.net

Modifications on the Guanidine Moiety: The guanidine group itself can be functionalized, though its high nucleophilicity requires careful planning. nih.gov Direct N-alkylation or N-acylation of an unprotected guanidine can lead to multiple products. A more controlled approach involves using pre-functionalized guanylating agents or modifying the guanidine group in a protected state. nih.gov For example, N-acylated derivatives can be synthesized using acylated versions of N-Boc-S-methylisothiourea as precursors. nih.gov This strategy allows for the introduction of acyl or alkyl linkers, which can be used to attach other molecules or modulate the compound's properties. nih.gov

The following table summarizes feasible derivatization strategies for producing analogs of this compound.

| Modification Site | Strategy | Key Reagents & Conditions | Resulting Functional Group | Feasibility |

| Benzyl Ring | Guanylation of pre-substituted benzylamines | Substituted benzylamine, guanylating agent (e.g., N,N′-di-Boc-S-methylisothiourea), TFA (deprotection) | Varied ring substituents (e.g., -OCH3, -F, -Br) | High |

| Benzyl Ring | Benzylation of a phenolic precursor | 3-Aminomethylphenol, guanylating agent, benzyl halide, K2CO3, TFA | Benzyloxy ethers | High |

| Guanidine Group | Acylation via modified precursor | Pre-acylated S-methylisothiourea, amine | N-acylguanidine | Moderate to High |

| Guanidine Group | Alkylation via modified precursor | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, amine | N-alkylguanidine | Moderate to High |

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and study the metabolic fate of compounds. nih.gov By replacing an atom in a molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the molecule's transformation through biological or chemical systems. nih.govnih.gov

For a compound like this compound, isotopic labeling can be instrumental in several areas of investigation:

Reaction Mechanism Studies: By strategically placing an isotopic label, the movement of specific atoms during a chemical reaction can be followed. For example, labeling one of the nitrogen atoms in the guanidine group could help determine its role as a nucleophile or its involvement in hydrogen bonding during interactions with a biological target.

Metabolic Pathway Analysis: When studying the metabolism of this compound, isotopically labeled versions are administered, and the resulting metabolites are analyzed, typically by mass spectrometry. The presence of the isotopic label in a metabolite provides definitive proof that it is derived from the parent compound.

NMR Spectroscopy Studies: The introduction of isotopes like ¹³C or ¹⁵N is essential for advanced Nuclear Magnetic Resonance (NMR) studies, particularly when investigating the interaction of the molecule with large biomolecules like proteins or enzymes. nih.gov

The synthetic feasibility of introducing an isotopic label depends on the position to be labeled.

Labeling the Benzyl Moiety: A ¹³C-labeled benzyl ring can be achieved by starting the synthesis with an appropriately labeled m-chlorobenzaldehyde or m-chlorobenzylamine. Deuterium labels can be introduced onto the ring through electrophilic substitution or by using deuterated reducing agents during the synthesis of the benzylamine precursor.

Labeling the Methylene Bridge: A ¹³C or ²H label on the methylene bridge (-CH₂-) can be incorporated by using labeled m-chlorobenzaldehyde and reducing it with a labeled reducing agent (e.g., NaBD₄ for deuterium) to form the labeled benzyl alcohol, which is then converted to the benzylamine.

Labeling the Guanidine Group: ¹³C or ¹⁵N labels can be introduced into the guanidine core by using a labeled guanylating agent, such as [¹³C]-guanidine hydrochloride or [¹⁵N₂]-S-methylisothiourea, in the synthetic sequence.

The following table outlines potential isotopic labeling strategies for this compound.

| Isotope | Position of Label | Synthetic Strategy | Purpose |

| ²H (Deuterium) | Benzyl Ring | H-D exchange on a precursor or use of deuterated starting materials | Metabolic stability studies (Kinetic Isotope Effect) |

| ¹³C | Guanidinyl Carbon | Use of ¹³C-labeled guanylating agent (e.g., H₂N[¹³C]NCN) | Mechanistic studies, NMR, metabolic tracking |

| ¹³C | Methylene Carbon | Reduction of labeled m-chlorobenzaldehyde | NMR, metabolic tracking |

| ¹⁵N | Guanidinyl Nitrogens | Use of ¹⁵N-labeled guanylating agent | Mechanistic studies, NMR analysis of H-bonding |

These labeling studies, while synthetically demanding, provide detailed mechanistic insights that are often unattainable through other methods. nih.gov

Molecular Interactions and Biological Target Identification of M Chlorobenzyl Guanidine

Theoretical Models of (m-Chlorobenzyl)guanidine Binding and Interaction

Theoretical modeling provides a framework for predicting how a molecule like this compound will interact with biological macromolecules. These computational techniques are crucial for understanding binding modes and guiding further experimental research.

Computational chemistry methods are used to simulate the behavior of molecules and predict their properties. Molecular dynamics (MD) simulations, for instance, can model the movement of a ligand like this compound and its target protein over time, offering insights into the stability of their interaction and the conformational changes that may occur upon binding.

For guanidine (B92328) derivatives, MD simulations can elucidate how the positively charged guanidinium (B1211019) group interacts with water molecules and negatively charged residues within a binding pocket. The simulation would also model the hydrophobic and potential halogen-bonding contributions of the m-chlorobenzyl moiety. While specific MD studies on this compound are not available, such approaches have been applied to understand ligand binding to various targets, providing a methodology for future investigation.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov Docking screens can assess the binding affinity of a molecule against numerous potential protein targets. nih.gov

For this compound, docking studies would likely focus on its known targets based on analog activity, such as the norepinephrine transporter (NET). wikipedia.orgwikipedia.org The simulation would model the key interactions responsible for binding, which are predicted to include:

Cation-π Interaction: A strong, non-covalent interaction between the positively charged guanidinium group and aromatic residues (e.g., phenylalanine, tyrosine) in the binding site.

Hydrogen Bonding: The guanidinium group's amine hydrogens can act as donors, forming hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on the protein.

Hydrophobic Interactions: The benzyl (B1604629) ring of the molecule would likely engage in hydrophobic interactions with nonpolar residues in the target's binding pocket.

Halogen Bonding: The chlorine atom at the meta position of the benzyl ring could potentially form a halogen bond with an electron-donating atom in the binding site.

| Interaction Type | Contributing Moiety | Potential Interacting Protein Residues |

|---|---|---|

| Cation-π Interaction | Guanidinium Group | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |

| Hydrogen Bonding | Guanidinium Group (-NH2) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Carbonyl backbones |

| Hydrophobic Interaction | Chlorobenzyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Halogen Bonding | meta-Chlorine | Carbonyl oxygen of protein backbone, Serine (Ser), Threonine (Thr) |

Docking studies performed on various guanine derivatives have successfully predicted binding modes with target proteins, demonstrating the utility of this approach for understanding structure-activity relationships. mdpi.com

Identification and Validation of Primary Molecular Targets

The biological effects of this compound are determined by its interactions with specific molecular targets. Based on extensive research into its analogs, the primary targets are transporters involved in catecholamine uptake, rather than classical receptors or enzymes.

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. youtube.com Inhibition can be reversible or irreversible and is generally classified into several types based on how the inhibitor interacts with the enzyme and its substrate. ucl.ac.uk

While this compound is not primarily known as an enzyme inhibitor, its analog guanethidine has been reported to be a weak inhibitor of monoamine oxidase (MAO), an enzyme involved in norepinephrine metabolism. nih.gov The structurally similar compound MIBG is known to be minimally metabolized, suggesting it does not significantly engage with metabolic enzymes. nih.gov If this compound were to inhibit an enzyme, kinetic analysis would be used to determine the mechanism.

| Inhibition Type | Mechanism | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. khanacademy.org | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, regardless of whether the substrate is bound. khanacademy.org | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. khanacademy.org | Decreases | Decreases |

The primary molecular target for benzylguanidines like MIBG and guanethidine is the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft. wikipedia.orgwikipedia.orgnih.gov MIBG is a substrate for NET and is actively transported into adrenergic neurons. wikipedia.orgnih.govnih.gov This high specificity for NET is the basis for the use of radio-labeled MIBG in the imaging of neuroendocrine tumors, which often overexpress this transporter. nih.govresearchgate.net

Importantly, MIBG shows no significant binding to adrenergic receptors themselves, meaning it does not directly mimic the action of norepinephrine at the postsynaptic cell. nih.govnih.gov

Further studies have revealed that MIBG is also an excellent substrate for several polyspecific organic cation transporters. nih.gov Kinetic analysis has demonstrated that MIBG is transported by human organic cation transporters 1, 2, and 3 (hOCT1, hOCT2, hOCT3) and the multidrug and toxin extrusion proteins 1 and 2-K (hMATE1, hMATE2-K). nih.gov These transporters play a key role in the distribution and elimination of MIBG. nih.gov Given its structural similarity, this compound is highly likely to share this transporter interaction profile.

| Transporter | Apparent Affinity (Km, µM) |

|---|---|

| hOCT1 | 19.5 ± 6.9 |

| hOCT2 | 17.2 ± 2.8 |

| hOCT3 | 14.5 ± 7.1 |

| hMATE1 | 17.7 ± 10.9 |

| hMATE2-K | 12.6 ± 5.6 |

While not a primary mechanism, some benzylguanidine compounds can influence ion channels. The related drug guanethidine is known to have a membrane-stabilizing effect, which is characteristic of local anesthetics. howmed.net This action implies a blockade of voltage-gated sodium channels, which would decrease the propagation of action potentials in nerve terminals and subsequently inhibit neurotransmitter release. howmed.net

Biophysical Characterization of this compound-Target Complexes

The interaction of this compound with its biological targets can be elucidated through a variety of biophysical techniques. These methods provide critical insights into the structural, kinetic, and thermodynamic properties of the resulting molecular complexes, which is fundamental for understanding its mechanism of action.

Spectroscopic Techniques (e.g., NMR, Fluorescence, CD)

Spectroscopic methods are instrumental in probing the structural consequences of this compound binding to its target macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for obtaining atomic-resolution information on protein-ligand interactions in solution. nih.govnih.govfrontiersin.orgresearchgate.net When this compound binds to a target protein, it can induce chemical shift perturbations (CSPs) in the protein's NMR spectrum. nih.govfrontiersin.org These shifts identify the specific amino acid residues involved in the binding interface. nih.govfrontiersin.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the ligand and the protein, helping to determine the precise orientation and conformation of this compound within the binding pocket. frontiersin.orgresearchgate.net

Fluorescence Spectroscopy is a highly sensitive method for studying binding events. researchgate.netspringernature.com Proteins containing fluorescent amino acids like tryptophan or tyrosine can exhibit changes in their intrinsic fluorescence upon ligand binding. mdpi.comresearchgate.net The binding of this compound can quench this fluorescence or cause a shift in the emission maximum, indicating a change in the local environment of the fluorophore. mdpi.comiitd.ac.in These changes can be titrated to determine binding affinities (dissociation constant, Kd). researchgate.netmdpi.com

Circular Dichroism (CD) Spectroscopy is used to assess changes in the secondary and tertiary structure of a target protein upon complex formation with this compound. nih.govresearchgate.net Far-UV CD (190-250 nm) provides information about the protein's secondary structure content (α-helices, β-sheets). nih.govresearchgate.net Significant changes in the CD spectrum upon addition of the compound would suggest a conformational rearrangement of the protein backbone. nih.gov Near-UV CD (250-350 nm) probes the environment of aromatic amino acids and can reveal changes in the tertiary structure of the protein. nih.govresearchgate.net

| Technique | Principle | Information Obtained | Typical Application for this compound |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Binding site identification (CSPs), 3D structure of the complex (NOEs), binding affinity. nih.govfrontiersin.org | Mapping the interaction surface on a target protein. |

| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules (fluorophores). | Binding affinity (Kd), stoichiometry, conformational changes near fluorophores. researchgate.netspringernature.com | Determining the strength of the binding interaction. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Changes in protein secondary and tertiary structure. nih.govresearchgate.net | Assessing if binding induces conformational changes in the target protein. |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

ITC and SPR are powerful techniques for quantifying the energetics and kinetics of molecular interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.govmalvernpanalytical.com In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target molecule. The resulting heat changes are measured, allowing for the determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction from a single experiment. nih.gov This provides a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. nih.govnih.govmaastrichtuniversity.nl One binding partner (e.g., the target protein) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com This allows for the real-time measurement of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated. nih.gov

| Technique | Principle | Key Parameters Measured | Application for this compound |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding. nih.gov | Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry). nih.gov | Characterizing the thermodynamic driving forces of binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. mdpi.com | kon (association rate), koff (dissociation rate), Kd (dissociation constant). nih.gov | Determining the kinetics (how fast it binds and unbinds) of the interaction. |

Subcellular Localization and Intracellular Trafficking Mechanisms

Understanding where this compound localizes within a cell and how it is transported is crucial for identifying its site of action and potential off-target effects. The guanidinium group, being positively charged at physiological pH, can influence its interaction with cellular membranes and organelles.

The subcellular distribution of small molecules is often investigated using techniques such as fluorescence microscopy with a fluorescently labeled analog of the compound. This allows for direct visualization of its accumulation in specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus.

Intracellular trafficking pathways govern the movement of substances within the cell. nih.govnih.gov Small molecules can enter cells through passive diffusion or via specific transporter proteins. Once inside, they may be subject to vesicular transport mechanisms, including endocytosis, where the molecule is enclosed in vesicles that bud off from the plasma membrane and are transported to various intracellular destinations like endosomes and lysosomes. nih.govmdpi.com The specific pathway taken by this compound would depend on its physicochemical properties and its interactions with cellular components. For instance, the positive charge of the guanidinium group might promote interaction with the negatively charged mitochondrial membrane, potentially leading to its accumulation in this organelle. researchgate.net

| Potential Localization | Investigative Technique | Associated Trafficking Mechanism |

|---|---|---|

| Mitochondria | Confocal microscopy with a fluorescent tag, Subcellular fractionation followed by HPLC-MS. | Membrane potential-driven uptake. |

| Endoplasmic Reticulum | Confocal microscopy, Immunofluorescence (if targeting a specific ER protein). | Passive diffusion across membranes, potential protein-mediated transport. |

| Lysosomes | Co-localization studies with lysosomal markers (e.g., LysoTracker). | Endocytic pathway (endosome-lysosome fusion). mdpi.com |

| Cytosol | Cell fractionation and analysis of the cytosolic fraction. | Passive diffusion or transporter-mediated entry across the plasma membrane. |

Pharmacological Actions and Mechanistic Studies of M Chlorobenzyl Guanidine Preclinical Focus

Elucidation of Signaling Pathways Modulated by (m-Chlorobenzyl)guanidine

There is a lack of specific research into the signaling pathways affected by this compound.

Upstream and Downstream Effectors

No studies have been identified that investigate the upstream regulators or downstream effector molecules in any signaling cascade following treatment with this compound.

Crosstalk with Other Biological Cascades

Information regarding the potential for this compound to engage in crosstalk with other signaling pathways is not available in the current body of scientific literature.

Cellular Responses and Physiological Perturbations Induced by this compound

Specific data on the cellular and physiological effects of this compound are absent from published preclinical studies.

In Vitro Studies on Cell Lines and Primary Cell Cultures

No in vitro studies utilizing cell lines or primary cell cultures to characterize the cellular responses to this compound have been reported.

Phenotypic Screening and High-Throughput Assays

While phenotypic screening and high-throughput assays are common methodologies in drug discovery to identify the biological effects of novel compounds, there is no evidence of this compound having been subjected to such investigations.

Organ-Level and Systemic Mechanistic Investigations in Preclinical Models

There are no available reports on organ-level or systemic mechanistic studies of this compound in any preclinical animal models.

In Vivo Pharmacodynamics: Insights into Biological Efficacy (Excluding Clinical Outcomes)

There is a notable absence of published in vivo pharmacodynamic studies specifically investigating this compound. Preclinical research in this area is crucial for understanding the physiological and biochemical effects of a compound in a living organism. Such studies would typically involve animal models to assess the compound's efficacy in various disease states and to establish a dose-response relationship. Without this data, the biological efficacy of this compound in vivo remains speculative.

Comparative Analysis of Mechanisms Across Different Model Systems

A comparative analysis of the mechanism of action of this compound across different model systems, such as in vitro cell-based assays versus in vivo animal models, has not been reported in the reviewed literature. This type of research is essential for elucidating the compound's mode of action and for translating in vitro findings to a more complex biological system. For many guanidine (B92328) derivatives, the mechanism of action is linked to their ability to modulate ion channels or enzyme activity. drugbank.com However, it is unknown if this compound shares these mechanisms or possesses a unique mode of action.

Structure Activity Relationship Sar and Rational Design of M Chlorobenzyl Guanidine Analogs

Comprehensive Analysis of Key Structural Elements Influencing Activity

The biological profile of (m-Chlorobenzyl)guanidine is determined by the interplay of its primary structural components: the guanidine (B92328) group and the substituted benzyl (B1604629) ring.

The guanidine group is a critical pharmacophore in a multitude of biologically active compounds. researchgate.netmdpi.com As a strong organic base, it exists predominantly in its protonated form, the guanidinium (B1211019) ion, at physiological pH. researchgate.netmdpi.com This positive charge is fundamental to its biological function, enabling it to engage in powerful electrostatic interactions, hydrogen bonds, and salt bridges with negatively charged residues such as carboxylates and phosphates found in the amino acids of proteins or on DNA. researchgate.netdrugbank.com

The planar, delocalized π-system of the guanidinium ion allows it to serve as a multi-directional hydrogen bond donor, facilitating robust binding to biological targets. researchgate.net This capacity for strong, specific interactions is a recurring theme in many guanidine-containing therapeutic agents and is considered a key contributor to the biological activity of compounds like this compound. mdpi.comresearchgate.net

The benzyl portion of the molecule serves as a scaffold that positions the guanidine group for interaction with its target. The substitution pattern on the aromatic ring significantly modulates the compound's affinity and selectivity. The meta-positioning of the chlorine atom on the benzyl ring in this compound is a specific structural choice that influences its electronic properties and spatial arrangement, thereby affecting how it fits into a receptor's binding pocket.

Research on a series of benzyl guanidine derivatives has demonstrated the profound impact of substitutions on the benzyl ring on biological activity, such as antimicrobial efficacy. mdpi.com For instance, in a study of substituted benzyl guanidines, the position and nature of the halide substituent were shown to be critical for potency against bacterial strains like S. aureus and E. coli. mdpi.com The introduction of a chlorine atom can alter the molecule's lipophilicity and electronic distribution, which in turn affects properties like membrane permeability and binding affinity. nih.gov

In some cases, the benzylguanidine fragment has been described as a "universal match" for the recognition sites of certain receptors, where it can form key interactions. acs.org The substitution on the aromatic ring can fine-tune these interactions; for example, a chloro-substituent may engage in specific hydrophobic or halogen-bonding interactions within the binding site, enhancing affinity and selectivity for a particular biological target over others. nih.govacs.org

| Compound ID | Substitution Pattern (R) | S. aureus (MIC) | E. coli (MIC) |

|---|---|---|---|

| 9g | 2,3-dichloro | 1 | 1 |

| 9h | 2,5-dichloro | 8 | 4 |

| 9m | 2-Cl-3-CF3 | 0.5 | 1 |

Design Principles for this compound Analogs

The rational design of new this compound analogs leverages principles such as bioisosteric replacement and conformational analysis to refine their pharmacological profiles.

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. mdpi.com For the guanidine moiety, a primary motivation for exploring bioisosteres is to modulate its high basicity (pKa ≈ 13-14). mdpi.comsci-hub.se This strong basicity can lead to high ionization at physiological pH, which may reduce membrane permeability and bioavailability. mdpi.com

Several bioisosteres for the guanidine group have been investigated:

Oxyguanidines : Replacing a nitrogen atom with an oxygen atom to create an oxyguanidine moiety significantly reduces basicity (pKa ≈ 7), which can improve membrane permeability. sci-hub.se

Squaramides and Squaryldiamines : These functional groups have been successfully used as guanidine bioisosteres. mdpi.comnih.gov They mimic the hydrogen bonding capacity and conformational preferences of the guanidine group but possess different physicochemical properties. nih.gov

Cyanoguanidines : This polar, non-basic functional group was famously used in the development of the H2-antagonist cimetidine (B194882) as a replacement for a guanidine-like group to improve oral bioavailability. acs.org

The goal of these replacements is to balance target affinity with pharmacokinetic properties, a central challenge in drug design. mdpi.com

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. numberanalytics.comchemistrysteps.com For this compound, the flexibility of the methylene (B1212753) linker between the phenyl ring and the guanidine group is crucial. This flexibility allows the molecule to adopt various conformations, one of which will be the "bioactive conformation" that optimally fits the target's binding site.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray analysis, and computational molecular mechanics are used to study the conformational preferences of such molecules. beilstein-journals.orgnih.gov These studies can reveal the most stable, low-energy conformations and the rotational barriers between them. beilstein-journals.org The steric bulk and electronic nature of substituents on the benzyl ring, such as the meta-chloro group, can influence these conformational preferences. By creating steric hindrance or engaging in specific non-covalent interactions, the substituent can favor certain rotational angles (torsion angles), thereby pre-organizing the molecule into a conformation that is more or less favorable for binding. nih.gov

Synthetic Strategies for this compound Analog Libraries

The generation of a library of analogs is essential for exploring the structure-activity relationships of this compound. The synthesis of these compounds typically involves the guanylation of a primary amine. mdpi.com

A common and effective strategy is the reaction of the corresponding m-chlorobenzylamine with a guanylating agent. Several such agents are available:

N,N′-di-Boc-S-methylisothiourea : This reagent reacts with the primary amine, followed by the removal of the Boc (tert-butoxycarbonyl) protecting groups using an acid like trifluoroacetic acid (TFA) to yield the final guanidine derivative. mdpi.com

1H-Pyrazole-1-carboxamidine : This is another widely used reagent for the guanylation of amines. It is often favored for its stability and reactivity. researchgate.net

Cyanamide (B42294) : A more traditional route involves the reaction of the amine with cyanamide, though this can sometimes lead to side products.

The precursor, m-chlorobenzylamine, can be synthesized through various standard organic chemistry methods. A frequent approach is the reduction of 3-chlorobenzonitrile, for which powerful reducing agents like lithium aluminum hydride (LiAlH₄) are used. nih.gov This multi-step approach—synthesis of the substituted benzylamine (B48309) followed by guanylation—provides a flexible and reliable pathway to a diverse library of this compound analogs, allowing for systematic variation of the substitution on the aromatic ring. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical models that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. researchgate.net For this compound and its analogs, QSAR studies can provide predictive insights into how modifications to the molecular structure influence a specific biological effect.

The process involves calculating a set of numerical values known as molecular descriptors for each compound in a series. umsystem.edu These descriptors quantify various aspects of the molecule, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). nih.govresearchgate.net A mathematical model is then developed to correlate these descriptors with the observed biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). researchgate.net

For a series of this compound derivatives, a hypothetical QSAR study would begin by synthesizing or computationally generating a set of analogs and measuring their biological activity. Key descriptors would then be calculated for each analog. For instance, studies on similar guanidine derivatives have utilized descriptors related to lipophilicity, electronic parameters, and van der Waals volume. nih.gov A QSAR analysis of clobenpropit (B1669187) analogs, which include chlorobenzyl moieties, also relied on electronic, hydrophobic, and steric descriptors to build models. researchgate.net

Below is an illustrative data table that would form the basis of a QSAR model for this compound analogs.

Table 1: Hypothetical Dataset for a QSAR Study of this compound Analogs

| Compound ID | Structure | R-Group | pIC50 (Experimental) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) |

|---|---|---|---|---|---|---|

| MCBG-01 | m-Cl-benzyl-guanidine | H | 5.8 | 2.1 | 55.3 | 3.5 |

| MCBG-02 | p-Cl-benzyl-guanidine | H | 5.6 | 2.1 | 55.3 | 2.9 |

| MCBG-03 | m-F-benzyl-guanidine | H | 5.5 | 1.8 | 50.9 | 3.3 |

| MCBG-04 | m-CH3-benzyl-guanidine | H | 6.0 | 2.3 | 56.5 | 3.1 |

| MCBG-05 | m-Cl-benzyl-N-methylguanidine | CH3 | 6.2 | 2.5 | 60.1 | 3.8 |

| MCBG-06 | m-Cl-benzyl-N-ethylguanidine | C2H5 | 6.4 | 2.9 | 64.7 | 4.0 |

Statistical Methods and Machine Learning Approaches in QSAR

Once the dataset of compounds, their activities, and descriptors is compiled, statistical methods are employed to create the QSAR model. The goal is to find a mathematical function that best describes the relationship: Activity = f(descriptors). wikipedia.org

Multiple Linear Regression (MLR): This is one of the most common and interpretable methods used in QSAR. umsystem.edu MLR generates a linear equation that relates the biological activity (dependent variable) to a set of molecular descriptors (independent variables). researchgate.net The output is an easily understandable equation where the coefficient of each descriptor indicates the direction and magnitude of its influence on the activity.

Machine Learning Approaches: With the increasing complexity and size of chemical datasets, machine learning (ML) techniques have become powerful tools in QSAR modeling. plos.org These methods can capture complex, non-linear relationships that MLR might miss. researchgate.net

Random Forest (RF): This is an ensemble method that builds multiple decision trees during training and outputs the average prediction of the individual trees. plos.org It is robust against overfitting and can handle a large number of descriptors.

Support Vector Machines (SVM): SVM is a powerful classification and regression method that works by finding the optimal hyperplane that separates data points into different classes or best fits the data for regression.

Artificial Neural Networks (ANN): ANNs are computing systems inspired by biological neural networks. They are highly adaptable and effective for modeling complex, non-linear systems often found in biological data. researchgate.net

These computational methods allow for the development of predictive models that can estimate the activity of new, unsynthesized this compound analogs, thereby guiding the design of more potent compounds. wikipedia.org

Validation of QSAR Models for this compound Derivatives

The development of a QSAR model is incomplete without rigorous validation. Validation ensures that the model is robust, stable, and has predictive power for new compounds, rather than just fitting the data it was trained on. wikipedia.org Validation is typically divided into internal and external procedures.

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common technique is cross-validation. In leave-one-out (LOO) cross-validation, a model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated until every compound has been excluded once. The results are used to calculate the cross-validated correlation coefficient (q² or r²cv). mdpi.com

External Validation: This is the most critical test of a model's predictive ability. The model, built using the training set, is used to predict the biological activities of an external test set—a group of compounds that were not used in the model's development. researchgate.netresearchgate.net The predictive power is assessed by the predictive correlation coefficient (R²pred). mdpi.comrsc.org

Several statistical metrics are used to evaluate the quality of a QSAR model. A generally acceptable QSAR model should meet certain statistical criteria. mdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² or r²cv (Cross-validated R²) | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of new, external compounds. | > 0.5 |

| F-test | A statistical test of the model's significance. | High value |

| RMSE (Root Mean Square Error) | Measures the average deviation between predicted and actual values. | Low value |

For any QSAR model developed for this compound derivatives, it would need to be validated using these metrics to ensure its reliability for predicting the activity of new analogs.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches (Conceptual, not drug development)

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is defined as the three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.govunina.it It is not a real molecule or a set of functional groups but rather an abstract concept that represents the key interaction points a ligand shares to elicit a biological response. nih.gov

In the context of this compound, a pharmacophore model would identify the essential features responsible for its activity. Common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HYD) regions

Aromatic Rings (AR)

Positive Ionizable (PI) centers

Negative Ionizable (NI) centers

Pharmacophore models are typically generated by analyzing a set of active compounds and identifying the common features and their spatial relationships. unina.it For instance, a ligand-based pharmacophore model for a series of guanidine-containing HIV-1 protease inhibitors was successfully developed using features like hydrogen bond acceptors and hydrophobic groups. plos.org Similarly, a pharmacophore model for sigma-1 receptor ligands, which can include guanidine moieties, was built using positive ionizable and hydrophobic features. frontiersin.org

Conceptually, once a pharmacophore model for this compound analogs is established, it serves as a 3D query. This query can be used to understand the structure-activity relationships within the series. For example, it could explain why certain substitutions on the benzyl ring or the guanidine nitrogen increase or decrease activity by better or worse matching of the pharmacophore features. This approach provides a rational framework for the conceptual design of new analogs with potentially improved activity by ensuring they possess the correct arrangement of essential interaction features.

Advanced Analytical and Bioanalytical Methodologies in M Chlorobenzyl Guanidine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for unequivocally determining the molecular structure of (m-Chlorobenzyl)guanidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of molecules. In the context of guanidine-containing compounds, 1H and 13C NMR are fundamental for confirming their synthesis and structure. orientjchem.orgmdpi.com For instance, the chemical shifts in 1H NMR can identify the protons in the benzene (B151609) ring and methylene (B1212753) groups, while 13C NMR provides information about the carbon skeleton. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification (non-clinical)

Mass spectrometry (MS) and its tandem version (MS/MS) are critical for identifying metabolites of compounds in non-clinical studies. nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula of a synthesized compound. mdpi.com

In non-clinical metabolite identification studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used platform. nih.govescientificpublishers.com This technique allows for the separation of metabolites from a biological matrix, followed by their fragmentation to yield structural information. In vitro models, such as liver microsomes, are often used to simulate metabolism and identify potential metabolites. semanticscholar.orgsygnaturediscovery.com For instance, a study on isopropoxy benzene guanidine (B92328) in rat liver microsomes identified metabolites formed through pathways like O-dealkylation, oxygenation, cyclization, and hydrolysis, with hydroxylation being the primary route. semanticscholar.org This workflow, combining UHPLC with Q-TOF-MS/MS, demonstrates a powerful approach for characterizing the metabolic fate of guanidine derivatives. semanticscholar.org

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgvu.nl This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties. wikipedia.orgazolifesciences.com

While a specific crystal structure for this compound was not found in the search results, studies on related N,N'-substituted guanidines have demonstrated the power of X-ray crystallography. mdpi.com These studies have revealed how different substituents and intermolecular hydrogen bonding in the crystal lattice can influence the tautomeric form of the guanidine group. mdpi.com Such analyses provide a deep understanding of the structural chemistry of this class of compounds.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of analytical chemistry for separating and quantifying compounds. nih.govlcms.cz HPLC methods have been developed for the quantitative determination of guanidine and related compounds in different matrices. nih.govresearchgate.net These methods often utilize reversed-phase columns, such as C18, and UV detection. researchgate.net For instance, a simple and sensitive HPLC method for quantifying guanidine in high salt and protein matrices has been established using a cation-exchange column and UV detection at 195 nm. nih.gov

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity. lcms.czresearchgate.netorientjchem.org UPLC methods, often coupled with mass spectrometry, are employed for metabolite profiling and quantification. semanticscholar.org The development of UPLC methods involves optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve efficient separation. researchgate.netorientjchem.org

Table 1: Example HPLC and UPLC Methods for Guanidine-Related Compounds

| Parameter | HPLC Method for Guanidine nih.gov | UPLC Method for Fosinopril Impurities researchgate.net |

|---|---|---|

| Column | Dionex CS 14 cation-exchange (4 mm x 250 mm) | Acquity UPLC HSS C18 (2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | 3.75 mM methanesulfonic acid | Gradient of 0.01M potassium dihydrogen orthophosphate (pH 3.0) and acetonitrile |

| Flow Rate | 1.0 mL/min | 0.10 mL/min |

| Detection | UV at 195 nm | Photodiode Array (PDA) at 205 nm |

| Limit of Quantitation (LOQ) | 0.25 mg/L for guanidine HCl | 2.57-10.67 ppm for impurities |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. ajol.infoepa.govresearchgate.net For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. gcms.cz Common derivatization techniques include silylation and acylation, which convert polar functional groups into less polar, more volatile derivatives. gcms.cz

While specific GC-MS methods for this compound were not found, the general approach involves reacting the analyte with a derivatizing agent and then analyzing the resulting volatile product by GC-MS. gcms.cznih.gov The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for their identification. This technique is particularly useful for identifying and quantifying trace amounts of analytes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isopropoxy benzene guanidine |

| Fosinopril |

| Guanidine |

| Methanesulfonic acid |

| Acetonitrile |

| Potassium dihydrogen orthophosphate |

| Silylation agents |

Advanced Microscopy Techniques for Cellular and Subcellular Localization

The visualization of a compound's localization within cells and tissues is fundamental to understanding its mechanism of action, transport, and potential sites of engagement. Advanced microscopy techniques provide the resolution necessary to track molecules like this compound at the subcellular level, offering insights into its biological journey from the cell membrane to intracellular organelles.

Confocal Microscopy and Super-Resolution Microscopy

Confocal microscopy offers a significant advantage over traditional widefield fluorescence microscopy by rejecting out-of-focus light, which allows for the creation of sharp, "optically sectioned" images from within thick specimens. microscopyu.com This technique is invaluable for generating three-dimensional reconstructions of cells and tissues, revealing the spatial distribution of fluorescently labeled molecules. nih.gov For a compound like this compound, which is not intrinsically fluorescent, its localization can be studied by conjugating it to a fluorescent probe or by using fluorescently labeled antibodies that specifically target the compound or its metabolic products. The availability of various fluorescent proteins (like GFP, YFP, and mCherry) and labeling techniques provides a versatile toolbox for such studies. nih.govmdpi.com For instance, studies on guanidinium-rich molecular transporters have successfully used fluorescence microscopy to demonstrate their cellular uptake and localization within specific organelles like mitochondria. researchgate.netnih.gov

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling visualization at a much higher resolution than conventional confocal microscopy, often on the order of tens of nanometers. nih.govazonano.com These methods, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), could be applied to pinpoint the location of a fluorescently-tagged this compound with greater precision. This would allow researchers to determine if the compound accumulates in specific sub-organellar compartments, such as the mitochondrial cristae or the lumen of the endoplasmic reticulum, providing more refined clues about its biological targets and effects. researchgate.net

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) utilizes electron beams instead of light to achieve exceptionally high magnification and resolution, making it the gold standard for examining the fine details of cellular and tissue ultrastructure. protocols.io Transmission electron microscopy (TEM) is used to view thin sections of a specimen, revealing the internal morphology of cells and organelles. researchgate.net Scanning electron microscopy (SEM) provides detailed images of the surface topography of samples. mdpi.com

In the context of this compound research, EM can be employed to investigate the compound's impact on cellular architecture. For example, following treatment with the compound, cells or tissues can be fixed, sectioned, and examined by TEM to identify any pathological changes, such as mitochondrial swelling, endoplasmic reticulum stress, or alterations in nuclear chromatin organization. mdpi.comnih.gov While direct visualization of an unlabeled small molecule like this compound is not feasible with standard EM, the technique is critical for observing the downstream morphological consequences of its interactions with cellular components. researchgate.net Furthermore, immunoelectron microscopy, which uses gold-labeled antibodies, could potentially be used to localize the compound or its targets at an ultrastructural level. nih.gov

Bioanalytical Assays for Studying this compound Interactions

Bioanalytical assays are essential for quantifying the interactions between this compound and its biological targets, such as receptors and enzymes. These assays provide critical data on binding affinity, selectivity, and functional activity, which are foundational for characterizing the compound's pharmacological profile. europa.eu

Receptor Binding Assays (Radioligand and Non-Radioligand)

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. bmglabtech.com These assays are typically performed using cell membrane preparations that are rich in the receptor of interest.

Radioligand Binding Assays are a classic and highly sensitive method. nih.gov In these assays, a radiolabeled ligand (e.g., tritiated, [³H]) known to bind to the target receptor is incubated with the receptor preparation. In saturation assays, increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). nih.gov In competition assays, a fixed concentration of the radioligand is incubated with varying concentrations of an unlabeled test compound, such as this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or its logarithmic form (pKi) is calculated. This value represents the affinity of the test compound for the receptor. nih.gov Studies on various guanidine derivatives have used this method to determine their affinities for targets like histamine (B1213489) H3, muscarinic, and sigma receptors. acs.orgacs.orgacs.orgunits.it

Non-Radioligand Binding Assays have been developed to avoid the safety and disposal issues associated with radioactivity. nih.gov These methods often rely on fluorescence-based detection. For example, Fluorescence Resonance Energy Transfer (FRET) can be used to monitor binding events in real-time. bmglabtech.com Another common technique is the scintillation proximity assay (SPA), which uses microbeads coated with receptor-binding molecules that emit light when a radiolabeled ligand binds in close proximity, offering a homogeneous assay format. nih.gov

| Compound | Target Receptor | Assay Type | Radioligand | Binding Affinity (pKi or Ki) | Reference |

|---|---|---|---|---|---|

| N-(4-chlorobenzyl)-N'-(7-pyrrolidin-1-ylheptyl)guanidine | Histamine H3 | Competition Radioligand Binding | [³H]-Nα-Methylhistamine | pKi = 8.78 | acs.org |

| ADS1017 (a benzylguanidine derivative) | Histamine H3 | Competition Radioligand Binding | [³H]-Nα-Methylhistamine | pKi ≥ 1 µM | acs.org |

| ADS10227 (a benzylguanidine derivative) | Muscarinic M2 (hM2R) | Competition Radioligand Binding | Not Specified | Ki = 2.8 nM | acs.org |

| ADS10227 (a benzylguanidine derivative) | Muscarinic M4 (hM4R) | Competition Radioligand Binding | Not Specified | Ki = 5.1 nM | acs.org |

| (+)-Pentazocine | Sigma-1 (S1R) | Competition Radioligand Binding | [³H]-(+)-Pentazocine | High Affinity (Standard) | nih.govunits.it |

| DTG (1,3-di-(2-tolyl)guanidine) | Sigma-2 (S2R) | Competition Radioligand Binding | [³H]-DTG | High Affinity (Standard) | nih.govunits.it |

Enzyme Activity Assays and Kinetic Characterization

If this compound is hypothesized to interact with an enzyme, its effect on the enzyme's catalytic activity must be quantified. Enzyme activity assays measure the rate at which an enzyme converts its substrate into a product. The presence of an inhibitor like this compound would decrease this rate. mlsu.ac.in

The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value can be determined by incubating the enzyme with its substrate and varying concentrations of the inhibitor. nih.gov For example, various guanidine derivatives have been tested for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using spectroscopic methods. nih.gov

Further kinetic characterization is performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). mlsu.ac.in This involves measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. biorxiv.org Advanced techniques such as Isothermal Titration Calorimetry (ITC) can also be used for complete kinetic characterization, as it directly measures the heat changes associated with enzyme catalysis and inhibitor binding, providing a comprehensive thermodynamic and kinetic profile of the interaction. nih.gov

| Compound Class/Derivative | Target Enzyme | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Guanidine Derivatives (Formula C) | Butyrylcholinesterase (eqBuChE) | IC50 | 2.4–8.4 µM | nih.gov |

| Guanidine Derivatives (Formula D) | Butyrylcholinesterase (eqBuChE) | IC50 | 1.6–5.9 µM | nih.gov |

| Benzamidine | Trypsin | Inhibition Mode | Competitive | nih.gov |

| Indolyl Derivative (4P) | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | Concentration-dependent inhibition | mdpi.com |

Future Directions and Emerging Research Avenues for M Chlorobenzyl Guanidine

(m-Chlorobenzyl)guanidine as a Molecular Probe for Biological Systems

The inherent properties of the guanidine (B92328) group make this compound an attractive scaffold for the development of molecular probes to investigate complex biological systems. The guanidinium (B1211019) cation, formed at physiological pH, can engage in specific interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules. nih.gov

Development of Fluorescent and Affinity Probes

Future research could focus on the rational design and synthesis of fluorescent probes derived from this compound. By incorporating environmentally sensitive fluorophores, it may be possible to create probes that exhibit changes in their fluorescence properties upon binding to a specific biological target. Such probes would be invaluable for real-time imaging of target engagement and localization within living cells. nih.govmdpi.com The development of these tools would benefit from recent advancements in the creation of fluorescent probes for various biological applications. nih.gov

Similarly, the synthesis of affinity-based probes, where this compound is tethered to a reactive group or a tag, could facilitate the identification and isolation of its binding partners. These probes are instrumental in techniques like affinity chromatography and activity-based protein profiling.

Application in Chemoproteomics and Target Deconvolution

The development of affinity probes would pave the way for chemoproteomics studies to globally identify the protein targets of this compound in a complex biological sample. nih.govnih.gov This approach can provide a comprehensive overview of the compound's interactome, revealing not only its primary targets but also potential off-targets. By understanding the full spectrum of protein interactions, researchers can gain deeper insights into the compound's mechanism of action and potential polypharmacology. Target deconvolution is a critical step in modern phenotypic drug discovery, and chemoproteomics offers a powerful set of tools to achieve this. nih.gov

Integration of this compound Research into Systems Biology and Network Pharmacology

To fully comprehend the biological effects of this compound, it is crucial to move beyond a single-target perspective and adopt a systems-level approach. Systems biology and network pharmacology provide the frameworks and tools to analyze the complex interplay of molecular interactions within a cell or organism following compound administration. nih.govdrugtargetreview.com

Omics Technologies in Understanding Global Perturbations

Future studies should leverage "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to profile the global changes induced by this compound. By analyzing alterations in gene expression, protein abundance, and metabolite levels, researchers can construct a comprehensive picture of the cellular response to the compound. This data can help in identifying perturbed pathways and biological processes, offering clues to its mechanism of action and potential therapeutic applications. diva-portal.org The integration of multiple omics datasets will be key to building a holistic understanding.

Computational Modeling of Biological Networks

The data generated from omics studies can be used to construct and refine computational models of biological networks. mdpi.com Network pharmacology, for instance, can be employed to build drug-target-disease networks, helping to predict the therapeutic effects and potential side effects of this compound. frontiersin.orgdovepress.com These computational models can simulate the dynamic behavior of the system in response to the compound, allowing for the generation of testable hypotheses and the prioritization of experimental validations. Molecular docking and molecular dynamics simulations could further be used to predict and analyze the binding of this compound to its putative targets at an atomic level. snv63.ruresearchgate.netdntb.gov.ua

Theoretical and Conceptual Advancements in Guanidine Chemistry Applied to this compound

The broader field of guanidine chemistry is continually evolving, with new synthetic methodologies and a deeper understanding of the unique properties of the guanidine group. usm.eduresearchgate.net These advancements can be strategically applied to the study and modification of this compound.

Future theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, reactivity, and non-covalent interaction capabilities of this compound and its derivatives. nih.gov This knowledge can guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties. For instance, understanding how the m-chloro substitution influences the properties of the benzylguanidine scaffold can inform the synthesis of novel compounds with tailored biological activities. Furthermore, exploring the synthesis of novel guanidine-containing scaffolds could lead to the discovery of new chemical entities with unique therapeutic potential. nih.govacs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a compound of interest into a valuable tool for biological research and potentially a lead for therapeutic development.

Unexplored Biological Activities and Mechanistic Hypotheses for Further Investigation

The guanidine moiety is a prominent functional group in numerous natural products and synthetic molecules, conferring a broad spectrum of biological activities. sci-hub.senih.govscienceopen.com While some benzylguanidines have been explored for various therapeutic applications, the specific potential of this compound remains largely uncharted territory. Future research could focus on several promising, yet unexplored, biological activities, guided by mechanistic hypotheses rooted in the compound's unique structural features: the protonatable, highly basic guanidinium head and the electronically distinct meta-substituted chlorobenzyl tail.

One of the most compelling areas for investigation is its potential as a selective anticancer agent . The cationic guanidinium group is known to interact with anionic macromolecules, particularly the phosphate (B84403) backbone of DNA. nih.gov Research on other novel guanidine derivatives has demonstrated that they can act as DNA minor groove binders, disrupting cancer cell proliferation. nih.govrsc.org It is hypothesized that the this compound scaffold could similarly bind to the DNA minor groove, with the m-chloro substituent providing specific hydrophobic and electronic interactions that could enhance binding affinity and potentially confer sequence selectivity. researchgate.net Further investigation into its interactions with various DNA structures (e.g., G-quadruplexes, often overrepresented in oncogene promoter regions) could reveal novel anticancer mechanisms.

Another avenue for exploration is in neuropharmacology , specifically as a modulator of ion channels and receptors in the central nervous system. Substituted guanidines have been shown to possess neuroprotective properties by acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor ion channel. nih.gov The affinity and selectivity for such targets are highly dependent on the substitution pattern of the guanidine moiety. nih.gov It is hypothesized that the m-chlorobenzyl group could orient the molecule within the receptor's binding pocket in a unique manner, potentially leading to novel activity or a distinct selectivity profile for specific receptor or channel subtypes.

Furthermore, the potential of this compound as a novel antimicrobial or antiparasitic agent warrants investigation. Halogenated guanidine derivatives have shown promise in this area. For instance, studies on robenidine (B1679493) analogues, which feature chloro-substituted benzylidene groups, have demonstrated potent antigiardial activity. researchgate.net The mechanism often involves disruption of the pathogen's cell membrane. mdpi.com The lipophilic character of the chlorobenzyl group combined with the membrane-interacting potential of the guanidinium head could lead to potent activity against resistant bacterial strains or parasites.

Below is a table summarizing hypothesized activities and their underlying mechanistic rationale for future investigation.

| Hypothesized Biological Activity | Mechanistic Rationale for Investigation | Potential Molecular Targets |

| Anticancer | Interaction with DNA architecture; the cationic guanidinium group may bind to the anionic phosphate backbone, while the chlorobenzyl group inserts into the minor groove, disrupting replication or transcription. nih.govrsc.org | DNA (Minor Groove, G-quadruplexes), Topoisomerases |

| Neuroprotection | Modulation of ligand-gated or voltage-gated ion channels; the specific stereoelectronic profile may confer selectivity for certain receptor subtypes involved in excitotoxicity. nih.gov | NMDA Receptors, Voltage-gated Sodium Channels, Sigma Sites |

| Antimicrobial/Antiparasitic | Disruption of microbial cell membranes through electrostatic interactions of the guanidinium group with anionic phospholipids (B1166683) and insertion of the lipophilic chlorobenzyl tail into the lipid bilayer. mdpi.comresearchgate.net | Bacterial/Fungal Cell Membranes, Dihydrofolate Reductase (DHFR) mdpi.com |

| Enzyme Inhibition | The guanidinium group can mimic the side chain of arginine, enabling it to act as a competitive inhibitor for enzymes that process arginine-containing substrates. scienceopen.com | Nitric Oxide Synthase (NOS), Protein Arginine Deiminases (PADs) |

Challenges and Opportunities in the Academic Research of this compound

While the structural simplicity of this compound offers an attractive starting point for medicinal chemistry, its academic exploration is fraught with challenges that also present significant opportunities for innovation in synthesis, pharmacology, and analytical science.

Overcoming Synthetic Hurdles for Complex Analogs

The synthesis of simple guanidines is well-established, but creating more complex and sterically hindered analogs of this compound poses considerable synthetic challenges. A primary hurdle is managing the high nucleophilicity and basicity of the guanidine functional group, which can interfere with subsequent reactions or direct reaction pathways in undesired directions. nih.gov